molecular formula C24H23FN6O B10964909 3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10964909
M. Wt: 430.5 g/mol
InChI Key: BQIDKONTSJMCDX-UHFFFAOYSA-N
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Description

3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine class This compound is characterized by its unique structure, which includes cyclopropyl groups, a fluorobenzyl moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactionsKey steps include cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for nucleophilic substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H23FN6O

Molecular Weight

430.5 g/mol

IUPAC Name

3,6-dicyclopropyl-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H23FN6O/c1-30-23-21(22(29-30)15-8-9-15)17(12-19(26-23)14-6-7-14)24(32)27-20-10-11-31(28-20)13-16-4-2-3-5-18(16)25/h2-5,10-12,14-15H,6-9,13H2,1H3,(H,27,28,32)

InChI Key

BQIDKONTSJMCDX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=C4)CC5=CC=CC=C5F)C(=N1)C6CC6

Origin of Product

United States

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